2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of pyridyl groups: Pyridyl groups can be introduced through nucleophilic substitution reactions.
Functional group modifications: Various functional groups such as methyl and oxo groups can be introduced through selective reactions like alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include other quinoline derivatives such as:
Quinine: An alkaloid used to treat malaria.
Chloroquine: An antimalarial drug.
Cinchonine: Another alkaloid with medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple pyridyl groups and the hexahydroquinoline core. These features may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-14-8-10-26-19(11-14)28-23(30)20-15(2)27-17-12-24(3,4)13-18(29)21(17)22(20)16-7-5-6-9-25-16/h5-11,22,27H,12-13H2,1-4H3,(H,26,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRMUZSHRGJWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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